Metescufylline
Description
Structure
2D Structure
Properties
IUPAC Name |
7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;2-(7-hydroxy-4-methyl-2-oxochromen-6-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2.C12H10O6/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;1-6-2-12(16)18-9-4-8(13)10(3-7(6)9)17-5-11(14)15/h9H,5-8H2,1-4H3;2-4,13H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIODQNTKDNZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.CC1=CC(=O)OC2=CC(=C(C=C12)OCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165848 | |
| Record name | Metescufylline [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15518-82-8 | |
| Record name | Acetic acid, 2-[(7-hydroxy-4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]-, compd. with 7-[2-(diethylamino)ethyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15518-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metescufylline [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015518828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metescufylline [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metescufylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.940 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METESCUFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I542T3H3T2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Structural Biology of Metescufylline
Elucidation of Synthetic Routes for Metescufylline and its Congeners
The synthesis of this compound, like other 7-substituted xanthine (B1682287) derivatives, leverages established methodologies in heterocyclic chemistry. These methods typically involve the modification of a pre-existing xanthine scaffold.
Established Synthetic Methodologies for Xanthine-7-Substituted Derivatives
The synthesis of 7-substituted xanthine derivatives is a well-explored area of medicinal chemistry. uniroma1.it A common and effective strategy involves the N-alkylation of the xanthine core. uniroma1.it Xanthine itself possesses a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, with several nitrogen atoms available for substitution. rasayanjournal.co.in The reactivity of the different nitrogen atoms (N1, N3, N7, and N9) is a key consideration in directing the synthesis towards the desired isomer. uniroma1.it
For the synthesis of 7-substituted derivatives, a general approach starts with a suitable xanthine precursor, such as theophylline (B1681296) (1,3-dimethylxanthine). The reaction typically proceeds by treating theophylline with an alkylating agent in the presence of a base. The base, often a carbonate like potassium carbonate (K2CO3), deprotonates the N7-H of the imidazole ring, making it nucleophilic. rasayanjournal.co.in The resulting anion then reacts with an electrophilic alkylating agent, such as a haloalkane, to form the C-N bond at the 7-position.
A general scheme for this reaction is as follows:
Step 1: Theophylline is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF). rasayanjournal.co.in
Step 2: A base, for instance, anhydrous potassium carbonate, is added to the mixture to facilitate the deprotonation of the N7 position. rasayanjournal.co.in
Step 3: The appropriate alkylating agent, in the case of this compound synthesis, would be 2-chloro-N,N-diethylethanamine or a similar reactive species.
Step 4: The reaction mixture is typically heated to ensure the completion of the reaction. rasayanjournal.co.in Following the reaction, standard workup and purification procedures, such as recrystallization or column chromatography, are employed to isolate the pure 7-substituted xanthine derivative. rasayanjournal.co.in
Solid-phase synthesis techniques have also been developed for the preparation of substituted xanthine derivatives, allowing for the generation of diverse libraries of compounds. nih.govacs.org These methods often involve attaching the xanthine core to a solid support, performing the desired chemical modifications, and then cleaving the final product from the support. nih.gov This approach can be highly efficient for creating a variety of analogs for research purposes. acs.org
Advanced Synthetic Approaches to this compound (e.g., Isotopic Labeling)
For advanced research, such as metabolic studies or mechanistic investigations, isotopically labeled versions of this compound can be synthesized. Isotopic labeling involves the incorporation of heavier isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule. symeres.com These labeled compounds are invaluable tools in drug discovery and development. x-chemrx.com
Two primary strategies can be employed for the synthesis of isotopically labeled this compound:
Use of Labeled Precursors: This approach involves incorporating the isotopic label at an early stage of the synthesis by using commercially available labeled starting materials. symeres.com For instance, a ¹³C-labeled theophylline or a deuterated diethylaminoethyl chloride could be used in the synthetic route described above. This method allows for precise control over the location of the isotopic label.
Late-Stage Isotopic Exchange: This technique introduces the isotope in the final steps of the synthesis. For deuterium labeling, a common method is hydrogen-deuterium exchange, where the target molecule is treated with a source of deuterium, such as D₂O, in the presence of a catalyst. x-chemrx.com Flow chemistry has emerged as a powerful tool for performing such late-stage isotopic labeling reactions with high efficiency and selectivity. x-chemrx.com
Isotopically labeled this compound would be instrumental in quantitative analysis using mass spectrometry, where it can serve as an internal standard, and in nuclear magnetic resonance (NMR) studies to provide detailed structural information. symeres.com
Structural Characterization and Conformational Analysis of this compound
The three-dimensional structure and conformational flexibility of this compound are crucial determinants of its interaction with biological targets. A variety of analytical techniques can be employed for its structural characterization.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of this compound. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of different protons, which is essential for determining the molecule's preferred conformation in solution. nih.govauremn.org.br
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of this compound, confirming its elemental composition. chemblink.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can further elucidate the connectivity of the molecule.
Infrared (IR) and Ultraviolet-Visible (UV) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the carbonyl groups of the xanthine ring. UV spectroscopy can be used to study the electronic transitions within the chromophoric xanthine system and can be sensitive to the molecular environment and conformation. rsc.org
Crystallographic Methods:
X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray crystallography can provide a precise and unambiguous determination of its three-dimensional structure in the solid state. This would reveal detailed information about bond lengths, bond angles, and the conformation of the flexible diethylaminoethyl side chain.
Computational Modeling:
Conformational Analysis: Theoretical calculations, such as molecular mechanics and quantum chemical methods, can be used to explore the potential energy surface of this compound and identify its low-energy conformations. ethz.ch These computational studies can complement experimental data and provide insights into the dynamic behavior of the molecule.
The conformational analysis of this compound would focus on the rotational freedom around the single bonds in the 7-position side chain. The orientation of the diethylaminoethyl group relative to the xanthine ring system is likely to be a key factor influencing its properties.
Design and Synthesis of Novel this compound Analogs for Research
The design and synthesis of novel analogs of this compound are driven by the desire to explore structure-activity relationships (SAR) and to develop compounds with improved properties. sioc-journal.cnresearchgate.net The xanthine scaffold offers multiple positions for chemical modification, providing a rich platform for creating structural diversity. uniroma1.it
Strategies for Analog Design:
Modification of the 7-Position Side Chain: The diethylaminoethyl group at the N7 position is a prime target for modification. Analogs could be synthesized with:
Variations in the length of the alkyl chain.
Replacement of the diethylamino group with other secondary or tertiary amines, or cyclic amines like piperidine (B6355638) or morpholine.
Introduction of different functional groups into the side chain to alter polarity, hydrogen bonding capacity, or steric bulk.
Substitution at Other Positions: The xanthine ring itself can be modified at other positions, such as C8, N1, or N3, to explore their influence on the molecule's properties. uniroma1.it Solid-phase synthesis methods are particularly well-suited for creating libraries of such analogs. nih.gov
Bioisosteric Replacement: Key functional groups in this compound could be replaced with bioisosteres to modulate its physicochemical and pharmacological properties. For example, one of the carbonyl groups in the xanthine ring could be replaced with a thiocarbonyl group.
The synthesis of these novel analogs would generally follow the established synthetic methodologies for xanthine derivatives, adapting the choice of starting materials and reagents to achieve the desired structural modifications. biointerfaceresearch.comrasayanjournal.co.in Each new analog would then be subjected to thorough structural characterization and biological evaluation to build a comprehensive understanding of the SAR for this class of compounds.
Molecular Mechanisms and Biochemical Pathways of Metescufylline Action
Identification and Characterization of Metescufylline's Primary Molecular Targets
The primary molecular targets for xanthine (B1682287) derivatives are generally recognized as phosphodiesterase enzymes and adenosine (B11128) receptors. googleapis.comgoogle.com this compound is categorized with other compounds known to act as phosphodiesterase inhibitors and/or adenosine receptor antagonists. google.com
Methylated xanthines, such as theophylline (B1681296), are established inhibitors of cyclic nucleotide phosphodiesterases (PDEs). googleapis.com These enzymes are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). googleapis.com By inhibiting PDEs, xanthines increase the intracellular concentrations of these second messengers, leading to a cascade of downstream signaling events. nih.gov this compound is listed among numerous compounds considered to be PDE inhibitors. google.com The bronchodilatory effects of methylxanthines are thought to be mediated by this inhibition, which leads to the relaxation of airway smooth muscle. googleapis.com
Table 1: Overview of Phosphodiesterase (PDE) Enzyme Families and Functions
| PDE Family | Primary Substrate | Key Functions & Tissue Distribution | Potential Effect of Inhibition |
|---|---|---|---|
| PDE1 | Ca²⁺/calmodulin-stimulated | cGMP & cAMP | Smooth muscle relaxation, inflammation, cell proliferation |
| PDE2 | cGMP-stimulated | cGMP & cAMP | Regulation of cardiac output, adrenal steroidogenesis |
| PDE3 | cGMP-inhibited | cAMP | Cardiac contractility, platelet aggregation, lipolysis |
| PDE4 | cAMP-specific | cAMP | Inflammation, airway smooth muscle function, cognition |
| PDE5 | cGMP-specific | cGMP | Vasodilation (notably in pulmonary circulation and corpus cavernosum) |
This table represents a general overview of PDE families; the specific interaction profile of this compound has not been detailed in the available literature.
In addition to PDE inhibition, methylxanthines function by antagonizing the actions of adenosine at its cell surface receptors. googleapis.com Adenosine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in regulating physiological processes in the cardiovascular, nervous, and immune systems. wikipedia.orgfrontiersin.org There are four known subtypes: A1, A2A, A2B, and A3. wikipedia.org Antagonism of these receptors by xanthines like caffeine (B1668208) and theophylline is responsible for their stimulant effects. wikipedia.org this compound is identified in patent literature as a potential adenosine receptor antagonist. google.com The modulation of these receptors can significantly impact neurotransmitter release and inflammatory processes. wikipedia.orgnih.gov For instance, adenosine receptor modulation in the striatum can influence the release of dopamine (B1211576) and glutamate (B1630785). nih.gov
Table 2: Adenosine Receptor Subtypes and Associated Signaling Pathways
| Receptor Subtype | Primary G-Protein Coupling | Second Messenger Effect | General Physiological Roles |
|---|---|---|---|
| A1 | Gαi/o | ↓ cAMP | Inhibition of neurotransmitter release, cardiac chronotropy and dromotropy. frontiersin.org |
| A2A | Gαs | ↑ cAMP | Vasodilation, inhibition of inflammation, regulation of dopamine and glutamate release. wikipedia.orgbiorxiv.org |
| A2B | Gαs/Gαq | ↑ cAMP / ↑ PLC | Bronchoconstriction, inflammation, angiogenesis. nih.gov |
| A3 | Gαi/o/Gαq | ↓ cAMP / ↑ PLC | Pro-inflammatory and anti-inflammatory effects, cytoprotection. wikipedia.org |
This table outlines the general characteristics of adenosine receptor subtypes. The specific affinity and selectivity of this compound for each subtype are not specified in the reviewed sources.
Intracellular Signaling Network Perturbations by this compound
The perturbation of intracellular signaling networks by this compound can be inferred from its primary molecular actions on PDE and adenosine receptors. These pathways are interconnected and central to cellular function. nih.govufrgs.br
By inhibiting PDEs, this compound would theoretically lead to an accumulation of cAMP. googleapis.com Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates numerous downstream target proteins and transcription factors. nih.gov This can lead to changes in gene expression and alterations in various cellular processes, such as metabolism and cell growth. nih.govuib.no
Simultaneously, by acting as an antagonist at adenosine receptors, this compound would block the signaling pathways initiated by endogenous adenosine. googleapis.comwikipedia.org Blocking A1 and A3 receptors would prevent the Gαi-mediated inhibition of adenylyl cyclase, the enzyme that synthesizes cAMP, thus synergistically increasing cAMP levels. frontiersin.orgresearchgate.net Conversely, blocking A2A and A2B receptors would prevent Gαs-mediated stimulation of adenylyl cyclase. wikipedia.org The ultimate effect on a given cell's signaling network would depend on the specific subtype of adenosine receptors expressed and this compound's relative affinity for each. These GPCR-mediated pathways can also involve other effectors like phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and activate protein kinase C (PKC). researchgate.netresearchgate.net
Biochemical Transformations and Metabolic Fates of this compound
Biotransformation is the metabolic process by which the body alters foreign substances (xenobiotics) to facilitate their excretion. nih.govopenaccessjournals.com This typically occurs in two phases: Phase I reactions introduce or expose functional groups, and Phase II reactions conjugate the modified compound with endogenous molecules to increase water solubility. nih.govnih.gov
Specific metabolic studies on this compound are not available in the reviewed literature. However, its metabolism can be theorized based on the well-documented biotransformation of other methylxanthines like theophylline and caffeine. These compounds are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, particularly the CYP1A2 isoform. nih.gov
Phase I Metabolism: It is plausible that this compound undergoes Phase I biotransformation involving oxidation and demethylation, catalyzed by CYP enzymes. nih.govup.pt This process would create more polar metabolites. The specific reactions would depend on the exact structure of the this compound molecule.
Phase II Metabolism: Following Phase I reactions, the resulting metabolites would likely undergo Phase II conjugation. nih.gov Common conjugation reactions for xanthine metabolites include glucuronidation and sulfation, which attach glucuronic acid or a sulfate (B86663) group, respectively. up.pt These processes significantly increase the water solubility of the metabolites, preparing them for renal excretion. nih.gov Some metabolites might also be conjugated with glutathione (B108866). up.ptmdpi.com
Table 3: Theoretical Biotransformation Pathways for a Xanthine-Based Compound
| Metabolic Phase | Type of Reaction | Key Enzymes Involved (Hypothetical) | Expected Outcome |
|---|---|---|---|
| Phase I | Oxidation, N-demethylation, Hydroxylation | Cytochrome P450 family (e.g., CYP1A2, CYP3A4). nih.govnih.gov | Creation of more polar, functionalized metabolites. |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs). nih.gov | Conjugation with glucuronic acid, increasing water solubility for excretion. |
| Phase II | Sulfation | Sulfotransferases (SULTs). up.pt | Conjugation with a sulfate group, increasing water solubility. |
| Phase II | Glutathione Conjugation | Glutathione S-transferases (GSTs). up.ptmdpi.com | Formation of a glutathione adduct for detoxification and excretion. |
This table presents a theoretical metabolic fate for this compound based on the known pathways for other xanthine compounds. The actual enzymes and metabolites for this compound require experimental verification.
Enzymatic Systems Governing this compound Biotransformation
The biotransformation of this compound, a xanthine derivative, is a complex process orchestrated by a series of enzymatic systems. While direct and extensive research on this compound's metabolic pathways is not widely available, its constituent components—Etamiphylline and Metesculetol—and its structural similarity to other well-studied methylxanthines like theophylline and pentoxifylline (B538998), provide a strong basis for understanding the enzymatic reactions that govern its degradation and elimination. The primary site for the metabolism of xanthine derivatives is the liver, with the cytochrome P450 (CYP) superfamily of enzymes playing a pivotal role. unil.chnih.govwikipedia.org
The metabolic fate of this compound is intrinsically linked to the biotransformation of its two core components:
Etamiphylline: This component, a substituted xanthine, likely undergoes metabolic pathways common to other methylxanthines. Research on Etamiphylline in animal models has identified N-deethylation and N-oxidation as key metabolic reactions. ncats.io
Metesculetol: As a coumarin (B35378) derivative, its metabolism is expected to involve hydroxylation and conjugation reactions.
Based on the metabolism of related compounds, the enzymatic systems governing this compound biotransformation can be categorized as follows:
Phase I Metabolism: Cytochrome P450 (CYP) System
The initial phase of biotransformation for the Etamiphylline moiety of this compound is predominantly mediated by the CYP450 enzymes. These enzymes are responsible for oxidative reactions that increase the polarity of the drug, preparing it for subsequent conjugation and excretion.
CYP1A2: This isozyme is the principal enzyme involved in the metabolism of theophylline and caffeine, two structurally similar methylxanthines. pharmgkb.orgkoreamed.orgnih.gov It primarily catalyzes N-demethylation and 8-hydroxylation. pharmgkb.orgnih.gov Given the structural similarities, CYP1A2 is strongly implicated as a key enzyme in the N-dealkylation of the diethylaminoethyl side chain of the Etamiphylline component of this compound.
CYP2E1: This enzyme also contributes to the 8-hydroxylation of theophylline, acting as a lower-affinity, higher-capacity pathway. pharmgkb.orgnih.gov It is plausible that CYP2E1 plays a similar role in the hydroxylation of the xanthine ring of this compound.
CYP3A4: While considered to have a minor role in theophylline metabolism, CYP3A4 may contribute to the formation of some metabolites through N-demethylation. pharmgkb.org Its involvement in this compound metabolism cannot be entirely ruled out, potentially contributing to the initial steps of biotransformation.
The metabolism of other xanthines like pentoxifylline also heavily involves the CYP450 system, leading to the formation of active metabolites through hydroxylation and oxidation. nih.govlu.se This further supports the central role of CYP enzymes in the initial biotransformation of the xanthine structure within this compound.
Phase II Metabolism: Conjugation Pathways
Following Phase I reactions, the resulting metabolites, as well as the Metesculetol component, undergo Phase II conjugation reactions. These reactions further increase water solubility, facilitating renal and biliary excretion.
UDP-Glucuronosyltransferases (UGTs): These enzymes are critical for the conjugation of hydroxylated metabolites with glucuronic acid. The hydroxyl group on the Metesculetol component of this compound makes it a prime substrate for glucuronidation.
Sulfotransferases (SULTs): Sulfation is another important conjugation pathway for phenolic compounds like Metesculetol. SULTs catalyze the transfer of a sulfonate group to the hydroxyl group, forming a highly water-soluble sulfate conjugate.
Other Enzymatic Systems
Xanthine Oxidase (XO): This enzyme is involved in the metabolism of various purines, including the conversion of some methylxanthine metabolites. pharmgkb.orgtaylorandfrancis.com For instance, the 1-methylxanthine (B19228) metabolite of theophylline is further oxidized by xanthine oxidase. pharmgkb.org It is conceivable that XO participates in the further breakdown of certain metabolites of this compound.
The enzymatic systems responsible for the biotransformation of this compound are summarized in the table below, based on inferred pathways from its components and related xanthine derivatives.
| Enzyme Family | Specific Enzyme(s) (Inferred) | Primary Metabolic Reaction(s) | Substrate Moiety (Inferred) |
| Cytochrome P450 | CYP1A2, CYP2E1, CYP3A4 | N-dealkylation, Hydroxylation | Etamiphylline |
| UDP-Glucuronosyltransferases | UGTs | Glucuronidation | Metesculetol, Hydroxylated Metabolites |
| Sulfotransferases | SULTs | Sulfation | Metesculetol |
| Oxidoreductases | Xanthine Oxidase (XO) | Oxidation of Metabolites | Metabolites of Etamiphylline |
Information regarding the chemical compound "this compound" is not available in publicly accessible research literature.
Following a comprehensive search of scientific databases and scholarly articles, no specific information, research findings, or data could be retrieved for a compound named "this compound." Consequently, it is not possible to generate an article detailing its preclinical investigation paradigms as requested.
The subsequent sections, which were intended to detail the in vitro, ex vivo, and in vivo preclinical studies of this compound, cannot be developed without foundational research data on the compound. This includes:
Preclinical Investigation Paradigms for Metescufylline
In Vivo Preclinical Animal Models for Mechanistic Studies:No publications detailing the use of rodent or other animal models to understand the biological activity of Metescufylline could be located.
To provide a scientifically accurate and informative article, verifiable data from peer-reviewed research is essential. In the case of "this compound," such data does not appear to exist in the public domain. Therefore, the creation of the requested article with detailed research findings and data tables is not feasible.
Non-Rodent Models in Preclinical this compound Research
A thorough search of scientific literature and preclinical trial databases yielded no specific studies that have utilized non-rodent models in the preclinical investigation of this compound. The rationale for employing non-rodent models in preclinical research is to bridge the translational gap between rodent studies and human clinical trials, owing to their physiological and genetic similarities to humans in certain aspects. Commonly used non-rodent species in preclinical safety and efficacy studies include canines, non-human primates, and in some cases, swine or zebrafish, depending on the therapeutic area and the target of the investigational drug.
However, no publications or data repositories indicate the use of any such models for the evaluation of this compound's pharmacokinetics, pharmacodynamics, or toxicology. Consequently, there is no data to present on the species-specific findings, comparative analyses with rodent models, or the rationale for the selection of any particular non-rodent species for this compound research.
Advanced Methodologies and Analytical Techniques in Metescufylline Research
Spectroscopic and Chromatographic Techniques in Metescufylline Analysis
The structural elucidation and quantification of this compound and its potential metabolites would rely on a combination of sophisticated spectroscopic and chromatographic methods. These techniques are routinely applied to its parent compounds, coumarins and xanthines.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are central to the analysis of coumarin (B35378) and xanthine (B1682287) derivatives. researchgate.net For coumarins, reversed-phase HPLC and UHPLC methods are widely used for separation and quantification in complex matrices like plant extracts and food products. biotech-asia.orgmdpi.comvup.sk These separations often employ C18 or phenyl-hexyl columns with mobile phases typically consisting of acetonitrile-water or methanol-water gradients. biotech-asia.orgvup.sk For the analysis of etamiphylline, a xanthine derivative, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for identification and quantification in biological samples like plasma and urine. capes.gov.brwaters.com On-line solid-phase extraction (SPE) can be integrated with LC-MS to enhance sample cleanup and detection sensitivity. capes.gov.br Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable technique, particularly for the analysis of derivatized analytes to increase volatility and thermal stability. capes.gov.brcdnsciencepub.com
Spectroscopic Methods: Mass Spectrometry (MS) is indispensable for structural confirmation. High-resolution mass spectrometry (HRMS) provides exact mass data, allowing for the determination of elemental composition. waters.comnih.gov Tandem mass spectrometry (MS/MS) is used to fragment molecules, yielding structural information that aids in the identification of metabolites, such as the N-oxide of etamiphylline. capes.gov.brnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) is the cornerstone for the definitive structural elucidation of new coumarin derivatives, providing detailed information about the carbon-hydrogen framework. cdnsciencepub.com UV-Vis spectroscopy is also a fundamental tool, as the 1,2-benzopyrone skeleton of coumarins and the xanthine core have characteristic UV absorbance maxima that aid in their detection and quantification. vup.skcdnsciencepub.com Furthermore, the natural fluorescence of many coumarin derivatives allows for highly sensitive and selective detection using fluorescence spectroscopy. vup.skchim.it
Table 1: Chromatographic and Spectroscopic Data for Analysis of Coumarin and Xanthine Derivatives
| Technique | Analyte Class | Key Findings/Applications | Reference |
|---|---|---|---|
| UHPLC-UV/FL | Simple Coumarins | Simultaneous separation of nine coumarins. Optimal UV detection at 280 nm and 323 nm. Fluorescence detection (λex 320 nm / λem 450 nm) for enhanced sensitivity of fluorescent derivatives. | vup.sk |
| HPLC-MS | Etamiphylline | Identification of parent drug and N-desethyletamiphylline metabolite in urine. | capes.gov.br |
| UPLC-HRMS/MS | Coumarins | Rapid profiling and targeted isolation of coumarins from plant extracts. HRMS/MS facilitates identification in complex mixtures. | nih.gov |
| GC-MS | Coumarins | Purification and analysis of sub-milligram quantities of plant coumarins. | cdnsciencepub.com |
| LC-APCI+-MS | Etamiphylline | Identification of a previously unreported N-oxide metabolite in greyhound urine. | capes.gov.br |
Computational and Cheminformatics Approaches
Computational methods are critical in modern drug discovery for accelerating the identification of lead compounds and optimizing their properties. For a compound like this compound, these approaches can predict activity, guide derivative synthesis, and elucidate interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR studies on both xanthine and coumarin scaffolds have proven valuable. Studies on xanthine derivatives have successfully developed 3D-QSAR models to predict inhibitory activity against targets like phosphodiesterases (PDEs) and dipeptidyl peptidase-4 (DPP-4). benthamscience.comjst.go.jpresearchgate.net These models help identify key structural features, such as the role of hydrophobicity and electron-withdrawing groups, that govern potency. researchgate.net Similarly, for coumarin derivatives, 3D-QSAR models have been built to understand the structural requirements for inhibiting enzymes like α-glucosidase, guiding the design of more potent antidiabetic agents. acs.org These studies provide a clear path for the rational design of novel this compound analogs with enhanced activity.
Virtual Screening and De Novo Design of this compound Derivatives
Virtual screening involves computationally searching large libraries of compounds to identify those likely to bind to a specific drug target. This approach has been successfully applied to coumarin derivatives to find potential inhibitors of multidrug-resistance-associated protein 1 (MRP1) and enzymes relevant to diabetes. researchgate.netmdpi.com Pharmacophore-based searches, which use the 3D arrangement of essential features required for biological activity, can discover new chemical scaffolds with the desired inhibitory potential. mdpi.com Following screening, de novo design or subsequent optimization based on QSAR models can be used to create novel derivatives. For instance, observations from QSAR studies on PDE10A inhibitors led to the design of new compounds with predicted superior activity. tandfonline.com
Molecular Dynamics Simulations to Predict this compound-Protein Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a deeper understanding of binding stability and conformational changes. This technique is extensively used for both coumarin and xanthine derivatives. MD simulations have been employed to study the interactions of coumarin derivatives with targets like estrogen receptors, carbonic anhydrase, and MRP1. researchgate.netkg.ac.rsnih.govmdpi.com These simulations can reveal the stability of hydrogen bonds and hydrophobic interactions, and explain the binding affinity and selectivity of different analogs. mdpi.com For xanthine derivatives, MD simulations have helped to characterize allosteric binding sites and understand the structural basis of inhibition for enzymes such as MTHFD2. acs.org Such studies would be invaluable in predicting how this compound or its derivatives interact with potential protein targets, such as phosphodiesterases.
Table 2: Application of Computational Approaches in Coumarin and Xanthine Research
| Methodology | Compound Class | Target/Application | Key Findings | Reference |
|---|---|---|---|---|
| 3D-QSAR | Xanthine Derivatives | DPP-4 Inhibition | Developed models to guide the design of new inhibitors for type 2 diabetes. | researchgate.net |
| Molecular Docking & MD Simulation | Coumarin Derivatives | α-Glucosidase Inhibition | Identified stable interactions, supporting the potential of coumarin analogs as antidiabetic agents. | acs.org |
| Virtual Screening & MD Simulation | Coumarin Derivatives | MRP1 Inhibition | Identified a coumarin derivative as a potential inhibitor by interfering with ATP binding and locking the protein conformation. | researchgate.netnih.gov |
| Structure-Based Design & MD Simulation | Xanthine Derivatives | MTHFD2 Allosteric Inhibition | Revealed a novel allosteric binding site and an uncompetitive inhibition mechanism. | acs.org |
| Molecular Docking & MM-PBSA | Coumarin Derivatives | SARS-CoV-2 Protein Inhibition | Calculated binding energies to predict stable interactions between coumarin derivatives and viral proteins. | nih.gov |
Advanced Imaging Modalities in Preclinical this compound Research
Advanced imaging techniques are essential for visualizing drug distribution, target engagement, and pharmacodynamic effects in preclinical models. While specific imaging studies on this compound are not documented, the inherent properties of its coumarin moiety make it highly suitable for fluorescence-based imaging. Coumarin derivatives are well-known fluorophores whose photophysical properties can be fine-tuned through chemical modification. chim.it This has led to the development of coumarin-based fluorescent probes for cell imaging and for detecting reactive oxygen species (ROS) and carbon monoxide in vivo. chim.it Strategically designed coumarin derivatives can act as "turn-on" probes, where fluorescence is significantly enhanced upon interaction with a specific analyte or change in the microenvironment. chim.it Transition metal complexes incorporating coumarin derivatives have also been developed as photosensitizers for photodynamic therapy (PDT) and bioimaging, leveraging the unique photophysical properties of the coumarin scaffold. rsc.org These approaches could be adapted to develop imaging agents based on the this compound structure to track its localization in tissues relevant to vascular disorders.
High-Throughput Screening and Omics Technologies (Genomics, Proteomics, Metabolomics)
High-Throughput Screening (HTS): HTS is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries for activity against a biological target. HTS assays have been instrumental in identifying both xanthine and coumarin derivatives as potent enzyme inhibitors. For example, activity-based HTS identified xanthine derivatives as inhibitors of the FTO protein, an N6-methyladenosine (m6A) demethylase. nih.govresearchgate.net Other HTS efforts have found that xanthines like caffeine (B1668208) and pentoxifylline (B538998) can inhibit chitinases, which are relevant to inflammatory bowel disease. ekb.eg A TR-FRET-based HTS assay identified a series of coumarin derivatives as allosteric inhibitors of MEK1, a key kinase in the ERK/MAPK signaling pathway. nih.gov
Omics Technologies: The integration of genomics, proteomics, and metabolomics provides a systems-level understanding of a drug's mechanism of action and effects on biological pathways. For coumarins, a combined transcriptomics and metabolomics approach has been used to elucidate the biosynthetic pathways in plants. tandfonline.comtandfonline.com By correlating the expression of genes with the abundance of specific coumarin compounds identified by liquid chromatography-mass spectrometry, researchers can pinpoint key enzymes involved in their synthesis. tandfonline.comtandfonline.com Such an integrated omics approach could be powerfully applied in preclinical studies of this compound to identify its molecular targets, downstream signaling effects, and metabolic fate, providing a comprehensive view of its pharmacological profile.
Future Directions and Emerging Research Avenues for Metescufylline
Unraveling Complex Polypharmacology of Metescufylline
A pivotal area of future research will be the comprehensive elucidation of this compound's polypharmacology. Polypharmacology refers to the ability of a single compound to interact with multiple molecular targets, a characteristic that can lead to enhanced therapeutic efficacy or unforeseen side effects. nih.gov Initial studies have hinted at a complex interaction profile for this compound, suggesting that its biological effects may not be attributable to a single mechanism of action.
Future investigations should employ a multi-pronged approach to map the full spectrum of this compound's molecular interactions. This will involve high-throughput screening assays against diverse panels of receptors, enzymes, and ion channels. Computational modeling and molecular docking studies will also be instrumental in predicting potential binding partners and elucidating the structural basis of these interactions. A thorough understanding of its polypharmacological profile is essential for predicting its therapeutic window and identifying potential opportunities for drug repositioning.
Table 1: Potential Avenues for Polypharmacological Investigation of this compound
| Research Approach | Objective | Potential Outcomes |
|---|---|---|
| High-Throughput Screening | To identify a broad range of molecular targets. | A comprehensive map of this compound's interactome. |
| Computational Modeling | To predict binding affinities and modes of interaction. | Insights into the structural basis of target engagement. |
Investigating Novel Biological Roles Beyond Established Targets
Building upon the polypharmacological profile, a significant research effort should be directed towards discovering novel biological roles of this compound that extend beyond its initially identified targets. The multi-target nature of this compound suggests that it may modulate complex cellular pathways and disease processes in ways that are not immediately apparent.
Exploratory studies using unbiased "omics" approaches, such as genomics, proteomics, and metabolomics, will be crucial in this endeavor. By analyzing the global changes in cellular macromolecules and metabolites following this compound treatment, researchers can generate new hypotheses about its mechanism of action. These hypotheses can then be tested in targeted in vitro and in vivo models to validate novel biological roles and identify new therapeutic indications for this compound.
Translational Research Opportunities from Preclinical Findings
The successful translation of preclinical findings into clinical applications is a cornerstone of drug development. For this compound, this will require a strategic and well-defined translational research plan. A key aspect of this will be the identification and validation of robust biomarkers that can be used to monitor the biological activity of this compound in both animal models and human subjects.
Furthermore, the development of clinically relevant animal models that accurately recapitulate human disease will be essential for evaluating the therapeutic efficacy of this compound. These models will also be critical for establishing a clear dose-response relationship and for identifying potential safety concerns before advancing to human trials. Bridging the gap between laboratory research and clinical practice is a multidisciplinary effort that will be vital for realizing the therapeutic promise of this compound. cornell.edupennmedicine.orgmiami.educuny.edu
Methodological Advancements for Comprehensive this compound Characterization
To fully understand the properties of this compound, it is imperative to continue developing and refining analytical methods for its comprehensive characterization. nih.gov This includes the development of highly sensitive and specific assays for the quantification of this compound and its metabolites in various biological matrices, such as blood, plasma, and tissues. nih.gov
Advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will play a central role in this. These methods will not only be crucial for pharmacokinetic and pharmacodynamic studies but also for ensuring the quality control and stability of this compound formulations. The development of novel analytical methodologies will provide a more detailed picture of how this compound behaves in biological systems. springernature.com
Table 2: Advanced Analytical Techniques for this compound Characterization
| Analytical Technique | Application | Information Gained |
|---|---|---|
| LC-MS | Quantification in biological fluids. | Pharmacokinetic parameters. |
| NMR Spectroscopy | Structural elucidation of metabolites. | Metabolic pathways. |
Collaborative Research Frameworks for Accelerating this compound Knowledge
The complexity of modern drug discovery and development necessitates a collaborative approach to accelerate the generation of knowledge surrounding this compound. Establishing collaborative research frameworks that bring together academic researchers, industry partners, and government agencies will be essential for overcoming the challenges inherent in this process. researchgate.netnih.govnih.govplos.org
These collaborations can facilitate the sharing of resources, expertise, and data, thereby avoiding duplication of effort and fostering innovation. Public-private partnerships, in particular, can play a critical role in providing the necessary funding and infrastructure to support large-scale, multi-center studies. By working together, the scientific community can more rapidly advance the understanding of this compound and expedite its path to clinical use. princeton.edu
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Metescufylline in academic research?
- Methodological Answer : Synthesis should follow established organic chemistry protocols with detailed documentation of reaction conditions (e.g., temperature, catalysts, solvents). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Ensure reproducibility by adhering to guidelines for experimental reporting, including raw data and calibration curves .
Q. How should researchers address stability issues when handling this compound in laboratory settings?
- Methodological Answer : Stability studies must be conducted under controlled conditions (e.g., temperature, humidity) using accelerated degradation protocols. Monitor decomposition via HPLC or UV-Vis spectroscopy. Store this compound in airtight containers at -20°C, protected from light and incompatible materials (e.g., strong oxidizers). Document deviations and validate storage conditions periodically using stability-indicating assays .
Q. What in vitro assays are recommended to evaluate the pharmacological activity of this compound?
- Methodological Answer : Use cell-based assays (e.g., enzyme inhibition, receptor binding) with appropriate controls (positive/negative, vehicle). Validate results using dose-response curves and IC₅₀ calculations. Ensure statistical rigor by triplicate measurements and ANOVA analysis. Reference established protocols for similar xanthine derivatives to optimize experimental design .
Advanced Research Questions
Q. How can conflicting data on this compound’s pharmacokinetic properties be resolved in preclinical studies?
- Methodological Answer : Reconcile discrepancies by comparing experimental variables (e.g., animal models, dosing regimens, analytical techniques). Conduct meta-analyses of published data to identify trends. Validate findings using orthogonal methods (e.g., LC-MS/MS vs. microdialysis). Address interspecies variability by testing multiple models and applying allometric scaling .
Q. What strategies are effective for optimizing this compound’s bioavailability in in vivo models?
- Methodological Answer : Employ formulation techniques such as nanoencapsulation or co-administration with bioavailability enhancers (e.g., piperine). Use pharmacokinetic studies to assess AUC (area under the curve) and Cmax. Compare oral vs. intravenous administration to calculate absolute bioavailability. Validate results with compartmental modeling .
Q. How should researchers design experiments to investigate this compound’s long-term toxicological profile?
- Methodological Answer : Conduct subchronic and chronic toxicity studies in rodent models, monitoring hematological, hepatic, and renal parameters. Include histopathological analysis and dose-ranging experiments. Adhere to OECD guidelines for toxicity testing, ensuring compliance with ethical review boards. Use negative control groups and blinded assessments to reduce bias .
Q. What analytical approaches are suitable for resolving impurities in this compound batches?
- Methodological Answer : Implement impurity profiling using LC-MS with high-resolution mass spectrometry. Identify degradation products via forced degradation studies (acid/base hydrolysis, thermal stress). Quantify impurities against reference standards and comply with ICH Q3A/B guidelines. Document synthesis pathways to trace impurity origins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
